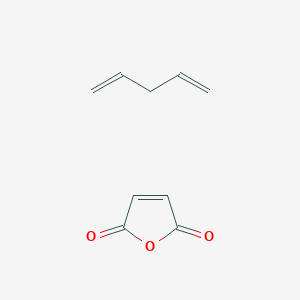

Furan-2,5-dione; penta-1,4-diene

Beschreibung

Overview of Diels-Alder Cycloaddition Chemistry

The Diels-Alder reaction is a cornerstone of organic synthesis, first described by Otto Diels and Kurt Alder in 1928, a discovery that earned them the Nobel Prize in Chemistry in 1950. It is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne) to form a six-membered ring, typically a cyclohexene (B86901) derivative. libretexts.orgmnstate.edu This reaction is exceptionally valuable because it forms two new carbon-carbon sigma bonds and a new pi bond in a single, stereospecific step, allowing for the efficient construction of complex cyclic molecules. libretexts.orglibretexts.org The mechanism involves a cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange simultaneously. pharmaguideline.comwikipedia.org

Significance of Furan-2,5-dione (Maleic Anhydride) as a Prominent Dienophile

Furan-2,5-dione, commonly known as maleic anhydride (B1165640), is a highly effective and widely used dienophile in Diels-Alder reactions. mnstate.eduresearchgate.net Its reactivity stems from the two electron-withdrawing carbonyl groups attached to the double bond. These groups make the dienophile's π system electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). youtube.com This reduced LUMO energy facilitates the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction. chemistrysteps.com The potent electrophilicity of maleic anhydride makes it an excellent reactant for creating cycloadducts with a variety of dienes. libretexts.org

Role of Penta-1,4-diene and Related Conjugated Dienes in Cycloaddition Reactions

A fundamental prerequisite for a compound to act as the diene in a Diels-Alder reaction is that its double bonds must be conjugated, meaning they are separated by a single bond. masterorganicchemistry.comkhanacademy.org This conjugation allows for the delocalization of four π-electrons across a planar system, which is necessary for the cyclic electron rearrangement of the reaction. Furthermore, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond, to allow for the proper alignment of orbitals with the dienophile. libretexts.orglibretexts.org

Penta-1,4-diene does not meet this primary requirement. Its double bonds are separated by a methylene (B1212753) (-CH₂) group, making it an unconjugated, or isolated, diene. quizlet.com Because its π-systems are not connected, it cannot engage in the concerted [4+2] cycloaddition mechanism. Therefore, penta-1,4-diene is unreactive in the Diels-Alder reaction. masterorganicchemistry.com

In contrast, its constitutional isomer, penta-1,3-diene, is a conjugated diene and readily participates in Diels-Alder reactions. This highlights the critical importance of the diene's electronic structure for this transformation.

| Property | Penta-1,4-diene | Penta-1,3-diene |

|---|---|---|

| Structure | CH₂=CH-CH₂-CH=CH₂ | CH₂=CH-CH=CH-CH₃ |

| Diene Type | Unconjugated (Isolated) | Conjugated |

| Diels-Alder Reactivity | No | Yes |

| Systematic Name | Penta-1,4-diene | Penta-1,3-diene |

| Molar Mass | 68.12 g/mol | 68.12 g/mol |

Research Objectives and Scope of Academic Inquiry

The study of the reaction between maleic anhydride and penta-1,4-diene serves as an excellent negative control to illustrate the stringent requirements of Diels-Alder chemistry. The primary research objective in this context is not to produce a product, but to demonstrate and understand the structural and electronic barriers that prevent the reaction.

Academic inquiry extends to exploring pathways that could potentially overcome this limitation. A key area of investigation is the catalytic or thermal isomerization of unconjugated dienes like penta-1,4-diene into their reactive, conjugated counterparts. researchgate.net For instance, research could focus on developing catalysts that facilitate the migration of a double bond to transform penta-1,4-diene into penta-1,3-diene, which would then be readily trapped by a dienophile like maleic anhydride in a subsequent Diels-Alder reaction. This approach broadens the scope of available starting materials for these powerful cycloadditions.

The relative reactivity of dienes is a critical factor in synthesis. As shown in the following table, conjugated dienes that are locked in the required s-cis conformation, like cyclopentadiene (B3395910), are exceptionally reactive.

| Diene | Diene Type | Relative Rate Constant (approx.) |

|---|---|---|

| Penta-1,4-diene | Unconjugated | No Reaction |

| 1,3-Butadiene (B125203) | Acyclic, Conjugated | 1 |

| 1,3-Cyclohexadiene | Cyclic, Conjugated | ~800 |

| 1,3-Cyclopentadiene | Cyclic, Conjugated (locked s-cis) | ~2,100,000 |

Eigenschaften

CAS-Nummer |

28931-41-1 |

|---|---|

Molekularformel |

C9H10O3 |

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

furan-2,5-dione;penta-1,4-diene |

InChI |

InChI=1S/C5H8.C4H2O3/c1-3-5-4-2;5-3-1-2-4(6)7-3/h3-4H,1-2,5H2;1-2H |

InChI-Schlüssel |

JJPOAZNOQHSMGX-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC=C.C1=CC(=O)OC1=O |

Herkunft des Produkts |

United States |

Mechanistic Foundations of Furan 2,5 Dione and Diene Cycloadditions

Frontier Molecular Orbital (FMO) Theory in Diels-Alder Reactions

FMO theory simplifies the complex orbital interactions between two reacting molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgubc.ca In a Diels-Alder reaction, the primary interaction involves the flow of electrons from the HOMO of one component to the LUMO of the other. ubc.ca The rate of reaction is inversely related to the energy gap between these frontier orbitals; a smaller gap facilitates a faster reaction. nih.gov

In the cycloaddition of a diene with furan-2,5-dione, the key FMO interaction is between the HOMO of the diene and the LUMO of the dienophile. ubc.camdpi.comnih.gov The diene's HOMO and the dienophile's LUMO must have matching symmetry for the reaction to proceed in a concerted fashion under thermal conditions. stereoelectronics.orgyoutube.com Specifically, the terminal lobes of both orbitals must be in phase to allow for constructive overlap and the simultaneous formation of two new sigma bonds. stereoelectronics.orgyoutube.comlibretexts.org

Furan-2,5-dione is an excellent dienophile because the two electron-withdrawing carbonyl groups lower the energy of its π system, particularly the LUMO, making it more electrophilic and a better acceptor of electrons from the diene's HOMO. vernier.comlibretexts.orgyoutube.com Conversely, electron-donating groups on the diene raise the energy of its HOMO, bringing it closer to the dienophile's LUMO and accelerating the reaction. libretexts.org

| Molecule | Frontier Orbital | Role in Reaction | Key Feature |

|---|---|---|---|

| Diene (e.g., penta-1,4-diene) | HOMO | Electron Donor | Energy level is raised by electron-donating groups. |

| Furan-2,5-dione | LUMO | Electron Acceptor | Energy level is lowered by electron-withdrawing carbonyl groups. |

Diels-Alder reactions are typically classified based on their electronic demand. The reaction between an electron-rich diene and an electron-poor dienophile, like furan-2,5-dione, is termed a "normal-electron-demand" Diels-Alder reaction. vernier.comstereoelectronics.orgnih.gov In this scenario, the primary orbital interaction driving the reaction is between the diene's HOMO and the dienophile's LUMO. ubc.canih.gov

A less common alternative is the "inverse-electron-demand" Diels-Alder reaction, which occurs when an electron-poor diene reacts with an electron-rich dienophile. nih.govnih.gov In such cases, the dominant interaction is between the diene's LUMO and the dienophile's HOMO. nih.gov Given the highly electron-deficient nature of furan-2,5-dione, its reactions with typical dienes are overwhelmingly classified as normal-electron-demand. nih.govucla.edu

Elucidation of Reaction Pathways and Transition State Geometries

The precise nature of bond formation and the geometry of the transition state are critical for understanding the stereochemical outcome of the Diels-Alder reaction.

The Diels-Alder reaction is generally considered a concerted process, meaning all bond-forming and bond-breaking occurs in a single step, passing through a single transition state. youtube.comresearchgate.net However, there is ongoing debate about whether this process is perfectly synchronous (both new sigma bonds form at exactly the same rate) or asynchronous (one bond begins to form slightly before the other). nih.govnih.gov

For many Diels-Alder reactions, including those involving furan-2,5-dione, the mechanism is often described as "asynchronous concerted". longdom.orgsciforum.net Asynchronicity arises when there is an electronic or steric imbalance between the reactants. rsc.org Recent studies suggest that asynchronicity is primarily induced by Pauli repulsion between the interacting orbitals; the system distorts from a synchronous path to minimize this repulsion, even at the cost of some favorable orbital overlap. nih.govrsc.org The degree of asynchronicity is determined by the balance between minimizing this destabilizing Pauli repulsion and the loss of stabilizing orbital interactions. nih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for characterizing the transition structures of Diels-Alder reactions. researchgate.netnih.gov These calculations provide detailed geometric information, such as the lengths of the forming C-C bonds in the transition state. For example, in the reaction of furan (B31954) with maleic anhydride (B1165640), the endo transition state is favored, with calculated activation energies around 7.45 kcal/mol for a similar system. longdom.org

Computational models like the Activation Strain Model (ASM) are used to analyze the reaction coordinate. researchgate.net This model deconstructs the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual interaction between the distorted molecules). Analysis using these models confirms that the transition state for these reactions is often asynchronous. longdom.org For instance, in the reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, DFT calculations show the neutral reaction is concerted. researchgate.net

longdom.orgresearchgate.netnih.gov| Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Furan + Maleic Anhydride | DFT | Endo transition state is kinetically favored over the exo. | |

| 2,3-dibromo-1,3-butadiene + Maleic Anhydride | DFT (M06-2X) | The neutral reaction follows a concerted pathway. | |

| Furfural (B47365) derivatives + Maleimides | DFT (B3LYP, M06-2X) | M06-2X functional provides better energy considerations for the cycloaddition. |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of the Diels-Alder reaction are highly sensitive to substituents on both the diene and the dienophile. researchgate.net

For normal-electron-demand reactions, electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile accelerate the reaction. vernier.comlibretexts.org EDGs, such as alkyl or alkoxy groups, raise the energy of the diene's HOMO, decreasing the HOMO-LUMO gap and increasing the reaction rate. mdpi.comresearchgate.net Conversely, EWGs on the diene lower its HOMO energy, slowing the reaction. mdpi.com

Regioselectivity and Stereoselectivity in Furan 2,5 Dione Diene Adduct Formation

Principles of Regioselectivity in Diels-Alder Reactions Involving Furan-2,5-dione

The regioselectivity of the Diels-Alder reaction, which dictates the orientation of the diene and dienophile in the resulting cycloadduct, is a key consideration when unsymmetrical reactants are employed. masterorganicchemistry.com While furan-2,5-dione itself is symmetrical, its reactions with unsymmetrical dienes necessitate an understanding of the factors governing the regiochemical outcome.

Orbital Symmetry and Electronic Effects Governing Regiochemical Outcomes

The regiochemical outcome of the Diels-Alder reaction is largely governed by the principles of frontier molecular orbital (FMO) theory. ucsb.eduyoutube.com In a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount. jove.com The reaction proceeds through a transition state where the lobes of these orbitals overlap constructively.

Furan-2,5-dione, with its electron-withdrawing anhydride (B1165640) group, possesses a low-energy LUMO, making it a potent dienophile. lumenlearning.comjove.com For an unsymmetrical diene, the coefficients of the atomic orbitals contributing to the HOMO are not equal. The preferred regiochemical outcome is the one that maximizes the overlap between the atomic orbitals with the largest coefficients in the interacting HOMO and LUMO. youtube.com Generally, for a diene substituted with an electron-donating group, the terminus of the diene with the larger HOMO coefficient will preferentially bond to the carbon atom of the dienophile with the larger LUMO coefficient. masterorganicchemistry.com This electronic guidance ensures a high degree of regioselectivity in many Diels-Alder reactions involving substituted dienes and furan-2,5-dione. masterorganicchemistry.comyoutube.com

The feasibility and rate of a Diels-Alder reaction are dependent on the energy gap between the diene's HOMO and the dienophile's LUMO; a smaller gap leads to a faster reaction. jove.com Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile, such as the anhydride in furan-2,5-dione, lower the LUMO energy, thereby accelerating the reaction. libretexts.orgjove.com

Specific Regiochemical Studies with Penta-1,4-diene and Analogous Diene Systems

While penta-1,4-diene is an unconjugated diene and therefore does not directly participate in a Diels-Alder reaction in that form, its conjugated isomer, piperylene (penta-1,3-diene), is a suitable diene. The principles of regioselectivity are well-illustrated by the reactions of furan-2,5-dione with substituted butadienes. For instance, in the reaction with a 1-substituted diene (e.g., a diene with a substituent at the C1 position), the "ortho" or 1,2-adduct is typically favored. masterorganicchemistry.com Conversely, a 2-substituted diene tends to yield the "para" or 1,4-adduct. masterorganicchemistry.com The "meta" or 1,3-adduct is generally a minor product. masterorganicchemistry.com

These preferences are explained by the polarization of the diene and dienophile. The electron-donating or electron-withdrawing groups on the unsymmetrical reactants create partial positive and negative charges on the terminal carbons of the diene and the double bond of the dienophile. youtube.com The most favorable alignment for the reaction is the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. ucsb.edu

Stereochemical Control: Endo/Exo Selectivity in Cycloadditions to Furan-2,5-dione

Beyond regioselectivity, the Diels-Alder reaction exhibits a high degree of stereoselectivity, specifically concerning the formation of endo and exo diastereomers when cyclic reactants are involved. libretexts.orglibretexts.org The reaction between furan-2,5-dione and a cyclic diene like cyclopentadiene (B3395910), for example, can lead to two distinct stereoisomeric products. chemtube3d.com

Role of Secondary Orbital Interactions and Steric Hindrance

The preference for the endo product in many Diels-Alder reactions, despite it often being the more sterically hindered and thermodynamically less stable isomer, is a classic example of kinetic control. chemtube3d.commasterorganicchemistry.com This preference is commonly attributed to "secondary orbital interactions." libretexts.orgmasterorganicchemistry.com In the endo transition state, the p-orbitals of the electron-withdrawing substituent on the dienophile (in this case, the carbonyl groups of furan-2,5-dione) can overlap with the p-orbitals of the developing double bond in the diene. chemtube3d.comuhcl.edu This additional stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, leading to a faster rate of formation for the endo product. masterorganicchemistry.com

In the exo transition state, the substituent on the dienophile points away from the diene system, precluding these secondary orbital interactions. masterorganicchemistry.com While steric hindrance between the reactants can play a role and may favor the exo product in some cases, the electronic stabilization provided by secondary orbital interactions is often the dominant factor in determining the stereochemical outcome, particularly with highly activated dienophiles like furan-2,5-dione. libretexts.org

Kinetic Versus Thermodynamic Control of Stereoisomer Product Ratios

The stereochemical outcome of the Diels-Alder reaction can be influenced by the reaction conditions, specifically temperature. masterorganicchemistry.comlibretexts.orgyoutube.com At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed faster will be the major product. masterorganicchemistry.comlibretexts.org Due to the stabilizing effect of secondary orbital interactions, the endo adduct is the kinetic product and is favored at lower temperatures. masterorganicchemistry.comchemconnections.org

However, the Diels-Alder reaction is often reversible, especially at higher temperatures. masterorganicchemistry.com Under these conditions, the reaction is under thermodynamic control, and the product distribution will reflect the relative stabilities of the products. masterorganicchemistry.comlibretexts.org The exo adduct, being less sterically hindered, is generally the more thermodynamically stable isomer. masterorganicchemistry.com Therefore, at elevated temperatures, an equilibrium can be established, leading to the isomerization of the initially formed endo product to the more stable exo product. masterorganicchemistry.comsfu.ca

The retro-Diels-Alder reaction is particularly facile for adducts derived from furan (B31954) as the diene, due to the aromaticity of the furan ring that is disrupted during the cycloaddition. masterorganicchemistry.commdpi.com This can lead to a situation where the thermodynamically favored exo product is observed even under conditions that might initially favor the endo adduct. masterorganicchemistry.comnih.gov

Table 1: Factors Influencing Endo/Exo Selectivity

| Factor | Favors Endo Product | Favors Exo Product |

|---|---|---|

| Control | Kinetic Control (lower temperatures) masterorganicchemistry.com | Thermodynamic Control (higher temperatures) masterorganicchemistry.com |

| Interactions | Secondary Orbital Interactions masterorganicchemistry.com | Steric Factors libretexts.org |

| Stability | Less Stable (Kinetic Product) chemtube3d.com | More Stable (Thermodynamic Product) masterorganicchemistry.com |

Diastereoselective Synthesis of Furan-2,5-dione Adducts

The inherent stereoselectivity of the Diels-Alder reaction can be harnessed for the diastereoselective synthesis of complex molecules. chemconnections.orgmdpi.com When a chiral diene or dienophile is used, the facial selectivity of the cycloaddition can be controlled, leading to the preferential formation of one diastereomer over others. Chiral auxiliaries, which are chiral molecules temporarily attached to the diene or dienophile, are often employed to induce diastereoselectivity. nih.gov These auxiliaries create a chiral environment that biases the approach of the other reactant to one face of the molecule. nih.gov

For example, asymmetric Diels-Alder reactions have been achieved using chiral analogs of maleic anhydride. acs.org Similarly, diastereoselective intramolecular Diels-Alder reactions of furan dienes have been used to synthesize complex natural products with high stereocontrol. scholaris.ca The predictability of the stereochemical outcome, based on the principles of secondary orbital interactions and steric effects, makes the Diels-Alder reaction a powerful tool for asymmetric synthesis. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Furan-2,5-dione (Maleic anhydride) |

| Penta-1,4-diene |

| Penta-1,3-diene (Piperylene) |

| Cyclopentadiene |

| Furan |

| Butadiene |

| Acrolein |

| Ethylene (B1197577) |

| Cyclohexene (B86901) |

| 1,2-dimethoxybuta-1,3-diene |

| Danishefsky's diene |

| cis-1-amino-2-indanol |

| 2-methylfuran |

| 2,5-dimethylfuran (B142691) |

| 2,5-dimethylthiophene |

| 1,2,5-trimethylpyrrole |

| 1-p-tolyl-1H-pyrrole-2,5-dione |

| 4,7-dimethyl-2-p-tolylisoindoline-1,3-dione |

| 7H-benzo[a]phenalene |

| Bisanthraquinone |

| Juglone |

| Indomycinone |

| Kwanzoquinone C |

| Galtamycinone |

| Urdamycinone |

| (+)-1,4-epoxycadinane |

| Acrylonitrile |

| Methyl vinyl ketone |

| Methyl acrylate |

| 2-(furan-2-yl)-1,3-dioxolane |

Synthetic Methodologies for Furan 2,5 Dione Diene Cycloadditions

Thermal Activation Strategies for Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition, a type of pericyclic reaction where bond formation and breaking occur in a single, concerted step. youtube.com Thermal activation is the most fundamental approach to initiating these reactions. The reaction between a diene and a dienophile, such as penta-1,4-diene and furan-2,5-dione respectively, typically requires elevated temperatures to overcome the activation energy barrier. youtube.commasterorganicchemistry.com

The reaction of furan (B31954) with maleic anhydride (B1165640) is a classic example that has been extensively studied. zbaqchem.com Although furan itself is a diene, its aromatic character can make it less reactive than non-aromatic counterparts. masterorganicchemistry.comrsc.org The reaction often requires heating to proceed at a reasonable rate. masterorganicchemistry.com For instance, the Diels-Alder reaction of furan with maleic anhydride in acetonitrile (B52724) at 40°C leads exclusively to the exo product after 48 hours. masterorganicchemistry.com It's important to note that at higher temperatures, the reverse reaction, known as the retro-Diels-Alder, can become significant, especially for reactions involving furan, as this can restore its aromaticity. masterorganicchemistry.com This reversibility can influence the product distribution, with the thermodynamically more stable product being favored at higher temperatures under equilibrium conditions. masterorganicchemistry.com

The stereochemistry of the Diels-Alder product is often predictable. The reaction generally retains the stereochemistry of both the diene and the dienophile. youtube.com In the case of furan-2,5-dione and a diene, two diastereomeric products, the endo and exo isomers, can be formed. nih.gov Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions. masterorganicchemistry.com However, the exo product is often the more thermodynamically stable isomer. masterorganicchemistry.com The reaction between furan and maleic anhydride is a well-documented case where the initially formed endo adduct can revert to the starting materials and then reform as the more stable exo adduct, especially with prolonged reaction times or at higher temperatures. masterorganicchemistry.com

Catalytic Approaches and Reaction Enhancements

To improve reaction rates, yields, and selectivities, various catalytic methods have been developed for Diels-Alder reactions.

Lewis Acid Catalysis and Activation of Furan-2,5-dione as a Dienophile

Lewis acids are highly effective catalysts for many Diels-Alder reactions. ias.ac.in They function by coordinating to the electron-withdrawing groups of the dienophile, in this case, the carbonyl oxygens of furan-2,5-dione. mdpi.comnih.gov This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap between the diene and dienophile. mdpi.comias.ac.in This leads to a significant acceleration of the reaction rate. mdpi.com

Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). ias.ac.in The use of a Lewis acid can also enhance the regioselectivity and endo-selectivity of the reaction. ias.ac.in Computational studies have shown that a Lewis acid like Na⁺ can lower the activation barrier for the reaction between 2,5-dimethylfuran (B142691) and maleic anhydride by interacting with the dienophile. nih.gov Similarly, a Brønsted acid, modeled as a proton, can bind to a carbonyl oxygen of maleic anhydride, altering the reaction mechanism from concerted to stepwise and eliminating the activation barrier. nih.gov

Enzyme-Catalyzed Diels-Alder Reactions

The principles of biocatalysis have been applied to the Diels-Alder reaction, with enzymes known as Diels-Alderases capable of catalyzing this transformation. While the direct enzymatic cycloaddition of furan-2,5-dione and penta-1,4-diene is not extensively documented, the concept of using enzymes to mediate such reactions is an active area of research. mdpi.com These enzymes offer the potential for high stereoselectivity and the ability to operate under mild, environmentally friendly conditions.

Influence of Solvent Systems on Reactivity and Selectivity Profiles

The choice of solvent can have a profound impact on the rate and selectivity of Diels-Alder reactions, contrary to the misconception that they are indifferent to the reaction medium. While reactions between nonpolar hydrocarbons may show little solvent effect, the polarity of the solvent becomes significant when heteroatoms are present in the reactants, as is the case with furan-2,5-dione.

Polar solvents can stabilize the polar transition state of the reaction, leading to rate acceleration. For the reaction of furan with maleic anhydride, quantum chemical calculations have shown that in the gas phase, the endo isomer is kinetically favored. chemrxiv.org However, in a solvent like acetonitrile, the exo isomer is predicted to form faster, which aligns with experimental observations. masterorganicchemistry.comchemrxiv.org This highlights the crucial role of the solvent in dictating the stereochemical outcome. Water has also been shown to enhance the rate of some Diels-Alder reactions, particularly those involving furoic acids and their derivatives with maleimide (B117702) dienophiles. rsc.org

Intramolecular Diels-Alder Reactions Involving Penta-1,4-diene and Furan-2,5-dione Derivatives

The Intramolecular Diels-Alder (IMDA) reaction is a powerful variant where the diene and dienophile are part of the same molecule. masterorganicchemistry.com This strategy is highly effective for constructing complex polycyclic systems. masterorganicchemistry.com An intramolecular reaction between a derivative of penta-1,4-diene tethered to a furan-2,5-dione moiety would lead to the formation of a bicyclic or polycyclic adduct.

Green Chemistry Principles and Sustainable Synthetic Routes

The Diels-Alder reaction is often cited as an example of a "green" reaction due to its high atom economy, where most or all of the atoms of the reactants are incorporated into the final product. mdpi.com The reaction of furan derivatives, which can be derived from renewable biomass, with dienophiles aligns well with the principles of sustainable chemistry. mdpi.comdntb.gov.ua

Efforts to develop even greener synthetic routes for Diels-Alder reactions focus on several key areas:

Use of Renewable Feedstocks: Furan and its derivatives are considered key platform chemicals derivable from plant biomass. mdpi.comdntb.gov.ua

Solvent-Free Conditions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste and environmental impact. rsc.orgdigitellinc.com Solventless synthesis has even enabled the isolation of the elusive endo-isomer of the furan-maleic anhydride adduct. digitellinc.com

Catalysis: The use of efficient catalysts, including Lewis acids and enzymes, can lead to milder reaction conditions, reduced energy consumption, and higher product selectivity, minimizing the formation of byproducts. mdpi.comias.ac.in

The development of sustainable synthetic routes for the production of valuable chemicals from renewable resources via Diels-Alder reactions is a significant and ongoing area of research. rsc.org

Advanced Computational Investigations of Furan 2,5 Dione Diene Systems

Application of Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational investigations into chemical reactivity. These quantum chemical calculations allow for the detailed exploration of potential energy surfaces, providing a quantitative understanding of reaction pathways and the factors that govern them. For the furan-2,5-dione and penta-1,4-diene system, these methods are instrumental in elucidating the cycloaddition process.

Computational chemists utilize DFT methods, such as the widely used B3LYP functional with an appropriate basis set like 6-31G(d), to map the energy landscape of the Diels-Alder reaction. nih.gov This involves locating the geometries of the reactants, transition states, and products on the potential energy surface.

The process begins with the geometric optimization of the reactants, furan-2,5-dione and the s-cis conformation of penta-1,4-diene, which is the reactive conformation for the cycloaddition. youtube.com A search for the transition state (TS) is then performed. A key characteristic of a true transition state structure is that it has exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate where new sigma bonds are forming. nih.gov

Once the transition state is located, the activation energy (ΔE‡) can be calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔEr) is the energy difference between the products and the reactants. These calculations reveal whether a reaction is kinetically feasible and thermodynamically favorable. For many furan-based Diels-Alder reactions, the process is reversible, and the relative stability of products and the heights of activation barriers for both the forward and retro-Diels-Alder reactions are crucial. nih.govmasterorganicchemistry.com For instance, in the reaction between furan (B31954) and maleic anhydride (B1165640), quantum chemical calculations show that the endo adduct is the kinetically favored product, meaning it has a lower activation barrier. chemrxiv.org However, the exo adduct is often the thermodynamically more stable product. masterorganicchemistry.com

Table 1: Representative Calculated Energy Data for a Diels-Alder Reaction

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔE‡endo) | 15.8 | The calculated energy barrier for the formation of the endo product. This pathway is kinetically favored. |

| Activation Energy (ΔE‡exo) | 17.5 | The calculated energy barrier for the formation of the exo product. |

| Reaction Energy (ΔEr_endo_) | -20.1 | The overall energy change upon forming the endo product, indicating it is thermodynamically less stable than the exo product. |

| Reaction Energy (ΔEr_exo_) | -22.0 | The overall energy change upon forming the exo product, indicating it is the thermodynamically favored product. |

| Activation Energy (ΔE‡retro-endo) | 35.9 | The energy barrier for the reverse reaction (retro-Diels-Alder) from the endo product. |

Note: Data are hypothetical and for illustrative purposes, based on typical values for furan/maleic anhydride systems.

When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers (regioisomers) and stereoisomers. masterorganicchemistry.com DFT calculations are exceptionally powerful in predicting the outcome of such reactions. jocse.orgmdpi.com

Stereoselectivity: The Diels-Alder reaction between furan-2,5-dione and a cyclic diene often yields two primary diastereomers: the endo and exo products. The endo product is typically formed faster (kinetic control) due to favorable secondary orbital interactions, a concept that can be rationalized computationally. longdom.org However, the exo product is usually more stable thermodynamically due to reduced steric hindrance. masterorganicchemistry.com By calculating the activation energies for the transition states leading to both the endo and exo products, DFT can predict which isomer will be the major product under specific reaction conditions (kinetic vs. thermodynamic control). chemrxiv.org For example, studies on furan and maleic anhydride have shown that solvent effects, when included in calculations, can alter the predicted stereoselectivity, aligning computational predictions with experimental observations. chemrxiv.org

Regioselectivity: For an unsymmetrical diene like a substituted penta-1,4-diene, regioselectivity becomes a key question. The reaction can result in "ortho," "meta," or "para" adducts. masterorganicchemistry.com Frontier Molecular Orbital (FMO) theory has traditionally been used to predict regioselectivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. jocse.org Modern approaches use DFT to calculate the energies of all possible regioisomeric transition states. The transition state with the lowest activation energy corresponds to the major product, providing a more reliable prediction than FMO theory alone, especially for complex systems. mdpi.comlongdom.org

Table 2: Computational Prediction of Selectivity

| Isomer | Calculated ΔE‡ (kcal/mol) | Predicted Distribution (Kinetic) | Experimental Outcome |

|---|---|---|---|

| endo-"ortho" | 15.2 | Major | Major Product |

| exo-"ortho" | 16.9 | Minor | Minor Product |

| endo-"meta" | 18.5 | Trace | Not Observed |

| exo-"meta" | 20.1 | Trace | Not Observed |

Note: Data are hypothetical for an unsymmetrical diene reacting with furan-2,5-dione.

Molecular Dynamics and Conformational Analysis of Reactants and Products

While static DFT calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a view of the system's behavior over time. MD simulations can be used to explore the conformational flexibility of the reactants and products.

For penta-1,4-diene, MD can be used to study the equilibrium between its different conformations, particularly the s-cis and s-trans conformers around the central single bond. Only the s-cis conformation can participate in the Diels-Alder reaction, and understanding the energetic barrier to this rotation is important for assessing reactivity. youtube.com

For the resulting bicyclic adduct, conformational analysis is also critical. X-ray diffraction studies of similar adducts, such as those from furan and maleic anhydride, reveal that the newly formed six-membered ring is forced into a strained boat conformation. researchgate.net Computational conformational analysis can explore the stability of this structure and identify any low-energy alternative conformations. Furthermore, analysis of the bond lengths within the product's structure can reveal strain; for instance, lengthening of the C-C bonds that were formed in the cycloaddition can indicate the early stages of the reverse (retro) Diels-Alder reaction in the ground state. researchgate.net

Quantitative Analysis of Non-Covalent Interactions in Transition States

The stereochemical outcome of the Diels-Alder reaction is often governed by subtle non-covalent interactions in the transition state. The preference for the endo product under kinetic control is classically attributed to "secondary orbital interactions," which are attractive through-space interactions between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene. longdom.org

Modern computational methods allow for the quantitative analysis of these weak interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify hydrogen bonds, van der Waals interactions, and steric clashes within the transition state structure. This analysis provides a more rigorous and detailed understanding of why one stereoisomeric pathway is preferred over another, moving beyond the qualitative FMO model.

Computational Design and Optimization of Novel Catalytic Systems for Diels-Alder Reactions

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by catalysts. Computational chemistry plays a pivotal role in the design and optimization of such catalysts. ibs.re.kr The reaction between furan-2,5-dione and a diene can be accelerated by Lewis acids, which coordinate to the carbonyl oxygen atoms of the maleic anhydride. This coordination lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO gap and lowering the activation barrier of the reaction. nih.govresearchgate.net

Computational screening allows researchers to virtually test a wide range of potential catalysts before committing to laboratory synthesis. ibs.re.kr For a given Lewis acid catalyst, DFT calculations can model the catalyzed reaction pathway, determine the new activation energy, and predict the effect on regio- and stereoselectivity. This approach has been used to identify more effective catalysts and to understand their mechanism of action. ibs.re.krresearchgate.net Beyond simple Lewis acids, computational methods have been successfully employed in the de novo design of artificial enzymes capable of catalyzing Diels-Alder reactions with extremely high stereoselectivity, a feat that demonstrates the predictive power of modern computational science. nih.govnih.gov

Table 3: Computationally Guided Catalyst Optimization

| Catalyst | Computational Method | Predicted Effect | Status |

|---|---|---|---|

| None | DFT/B3LYP | ΔE‡ = 21 kcal/mol | Baseline |

| ZnCl₂ | DFT/B3LYP | ΔE‡ = 14 kcal/mol (endo favored) | Experimentally Verified |

| BF₃ | DFT/B3LYP | ΔE‡ = 12 kcal/mol (endo favored) | Experimentally Verified researchgate.net |

| Designed Enzyme | Rosetta/DFT | ΔE‡ = 10 kcal/mol (>99% endo) | Synthesized and Validated nih.gov |

Applications of Furan 2,5 Dione Diene Adducts in Advanced Materials and Organic Synthesis

Polymerization and Copolymerization Involving Furan-2,5-dione and Dienes

The incorporation of maleic anhydride (B1165640) into polymer chains is a well-established strategy to introduce functionality and enhance material properties. coacechem.comterchemicals.com The anhydride group provides a reactive handle for further modifications, such as grafting, and can improve adhesion, compatibility, and thermal stability of the resulting polymers. coacechem.comterchemicals.com

Synthesis of Alternating Copolymers with Conjugated and Non-Conjugated Dienes

Maleic anhydride is known to participate in free-radical copolymerization with a variety of electron-donor monomers, often leading to the formation of alternating copolymers. mdpi.comrsc.org This is particularly true for its reaction with styrenic and other vinyl monomers. While conjugated dienes readily undergo Diels-Alder reactions with maleic anhydride, their copolymerization can also occur. zbaqchem.com

In the case of non-conjugated dienes, such as penta-1,4-diene, the formation of alternating copolymers with maleic anhydride can proceed, often involving cyclopolymerization. This process involves the intramolecular cyclization of the diene unit during the polymerization, leading to the formation of cyclic structures within the polymer backbone. For instance, alternating copolymers of maleic anhydride have been synthesized with various non-conjugated bicyclic dienes. coacechem.com While specific data on the copolymerization of maleic anhydride with penta-1,4-diene is limited, the general principles of copolymerization with α-olefins suggest that such a reaction is feasible. mdpi.com The properties of these copolymers can be tuned by the choice of the diene and the polymerization conditions.

Below is a table summarizing the general properties of copolymers of maleic anhydride with various α-olefins, which can provide an indication of the expected properties for a copolymer with penta-1,4-diene.

| Co-monomer | Copolymer Type | Key Properties | Potential Applications |

| Styrene | Alternating | High glass transition temperature, good thermal stability, chemical resistance. nih.gov | Engineering plastics, automotive components, electronics. kompozit.org.tryoutube.com |

| Ethylene (B1197577) | Alternating | Improved adhesion, compatibility with polar polymers. mdpi.com | Adhesives, compatibilizers for polymer blends, coatings. terchemicals.com |

| α-Olefins (e.g., 1-octene, 1-dodecene) | Alternating | Wax-like properties, good dispersibility. nih.gov | Wax additives, dispersants, compatibilizers. |

| 4-Methyl-1-pentene | Alternating | Amphiphilic nature after modification, potential for antimicrobial properties. mdpi.com | Biomaterials, functional coatings. |

Grafting Reactions and Functionalization of Polymeric Substrates

Maleic anhydride is widely used for the functionalization of various polymers through grafting reactions. terchemicals.comresearchgate.net This process introduces the reactive anhydride group onto a pre-existing polymer backbone, thereby modifying its surface properties and providing sites for further chemical reactions. The grafting of maleic anhydride onto polymers like polyethylene (B3416737), polypropylene, and poly(dimethylsiloxane) has been extensively studied. nih.govresearchgate.netnih.gov

The general process involves the reaction of the polymer with maleic anhydride in the presence of a radical initiator. The resulting maleated polymer exhibits improved adhesion to polar substrates and fillers, enhanced compatibility in polymer blends, and can be further functionalized by reacting the anhydride with nucleophiles like amines or alcohols. coacechem.comfsu.edu For example, grafting maleic anhydride onto polyethylene can be achieved in a solution or melt phase, leading to a polymer with improved properties for applications in composites and adhesives. researchgate.netnih.gov

While direct grafting of a pre-formed "furan-2,5-dione; penta-1,4-diene" adduct is not a common method, the principles of grafting maleic anhydride itself are highly relevant. A polymer containing pendant double bonds, such as a copolymer of ethylene and penta-1,4-diene, could potentially be functionalized with maleic anhydride through an ene reaction or other radical-mediated processes.

The table below illustrates the effect of grafting maleic anhydride (MAH) onto different polymer substrates.

| Polymer Substrate | Grafting Method | Key Property Enhancements |

| High-Density Polyethylene (HDPE) | Melt or solution grafting with initiator | Increased polarity, improved adhesion, enhanced compatibility with fillers (e.g., glass fibers). researchgate.netnih.gov |

| Polypropylene (PP) | Reactive extrusion | Improved compatibility in blends with polar polymers (e.g., polyamides), enhanced mechanical properties. researchgate.net |

| Poly(dimethylsiloxane) (PDMS) | Plasma treatment followed by chemical grafting | Introduction of reactive surface groups for further functionalization. nih.govresearchgate.net |

| Natural Rubber | Melt mixing | Improved interaction with silica (B1680970) fillers, leading to enhanced mechanical properties. researchgate.net |

Role in the Formulation of Unsaturated Polyester (B1180765) Resins

Maleic anhydride is a crucial raw material in the production of unsaturated polyester resins (UPRs). kompozit.org.trtandfonline.comresearchgate.nettandfonline.comepa.gov These thermosetting resins are synthesized by the polycondensation of a diol (like propylene (B89431) glycol or ethylene glycol) with a mixture of a saturated dicarboxylic acid (or its anhydride, e.g., phthalic anhydride) and an unsaturated dicarboxylic acid, which is typically maleic anhydride. tandfonline.comtandfonline.comepa.gov

During the polyesterification process, the double bond from the maleic anhydride is incorporated into the polyester backbone. This unsaturation provides reactive sites for cross-linking, usually with a vinyl monomer such as styrene, in the presence of a free-radical initiator. This curing process transforms the liquid resin into a solid, rigid, and thermoset material. The ratio of maleic anhydride to phthalic anhydride in the formulation is a key factor that determines the degree of unsaturation and, consequently, the mechanical properties and reactivity of the final cured resin. tandfonline.comresearchgate.nettandfonline.com

While a pre-formed adduct of furan-2,5-dione and penta-1,4-diene is not directly used in standard UPR formulations, the fundamental chemistry of incorporating maleic anhydride is central. Conceptually, a diol derived from the adduct could be used as a monomer in the polyesterification, introducing a cyclic structure into the polymer backbone, which could influence the final properties of the resin.

Synthesis of Highly Functionalized Cyclic Compounds and Molecular Architectures

The Diels-Alder reaction between furan-2,5-dione (maleic anhydride) and dienes is a powerful tool for the construction of cyclic and bicyclic compounds. organicreactions.orglibretexts.orglibretexts.org These adducts, possessing a reactive anhydride group and a defined stereochemistry, serve as valuable intermediates in the synthesis of a wide array of complex molecules. researchgate.netzbaqchem.comvaia.com

Utilization as Building Blocks for Complex Natural Products and Synthetic Targets

The Diels-Alder adducts of maleic anhydride are versatile synthons in organic synthesis. The anhydride functionality can be readily converted into a variety of other functional groups, such as dicarboxylic acids, esters, amides, and imides. The cyclic framework provides a rigid scaffold for the stereocontrolled introduction of substituents.

Natural products containing a maleic anhydride moiety are known, and their synthesis often involves strategies related to the reactivity of this functional group. researchgate.net While a direct application of the furan-2,5-dione; penta-1,4-diene adduct in a completed natural product synthesis is not prominently reported, the general strategy of using Diels-Alder adducts of maleic anhydride is a cornerstone of synthetic chemistry. zbaqchem.comvaia.com For example, the reaction of maleic anhydride with conjugated dienes like cyclopentadiene (B3395910) or anthracene (B1667546) is a classic method to generate bicyclic systems that can be further elaborated into more complex structures. rsc.org

The reaction of maleic anhydride with a non-conjugated diene like penta-1,4-diene would likely lead to more complex reaction pathways, potentially involving intramolecular rearrangements or further cyclizations, which could be exploited for the synthesis of unique molecular architectures.

Access to Biobased Chemicals and Derivatives from Renewable Resources

There is a growing interest in producing chemicals and materials from renewable resources to reduce reliance on fossil fuels. zbaqchem.com Maleic anhydride itself can be produced from bio-based feedstocks, such as furfural (B47365) or butanol derived from biomass. google.comresearchgate.net This opens up the possibility of creating a more sustainable chemical industry.

The reaction of bio-based maleic anhydride with dienes, which can also be derived from renewable sources, leads to fully bio-based building blocks. For instance, some terpenes, which are naturally occurring hydrocarbons, can act as dienes in Diels-Alder reactions. nih.gov The functionalization of vegetable oils with maleic anhydride is another example of how renewable feedstocks can be used to create valuable chemical intermediates. nih.gov

While penta-1,4-diene is not typically considered a primary bio-based feedstock, the overarching principle of using renewable starting materials is highly relevant. The development of catalytic routes to produce dienes from biomass is an active area of research. The combination of bio-derived maleic anhydride with such renewable dienes would provide a sustainable pathway to the synthesis of the adducts and their downstream products, including polymers and fine chemicals. This approach aligns with the principles of green chemistry by utilizing renewable resources and potentially reducing the environmental impact of chemical production. zbaqchem.com

Strategies for Post-Cycloaddition Chemical Transformations of Adducts

The Diels-Alder adducts derived from the cycloaddition of furan (B31954) derivatives with dienophiles like furan-2,5-dione (maleic anhydride) are versatile intermediates. The inherent functionalities of these adducts—namely the anhydride group, the carbon-carbon double bond, and the oxygen bridge of the oxanorbornene framework—provide multiple avenues for subsequent chemical modifications. These transformations are pivotal for tailoring the properties of the final products, leading to a wide array of advanced materials and complex organic molecules. Key strategies for the post-cycloaddition modification of these adducts include hydrolysis and esterification of the anhydride, polymerization via various mechanisms, and aromatization through elimination reactions.

Anhydride Ring-Opening: Hydrolysis and Esterification

The most straightforward transformation of the furan-2,5-dione adducts is the opening of the succinic anhydride ring. This is typically achieved through hydrolysis or alcoholysis, yielding the corresponding dicarboxylic acid or ester derivatives, respectively.

Hydrolysis: The anhydride ring is highly susceptible to nucleophilic attack by water. This reaction is often spontaneous in the presence of moisture or can be facilitated by heating in water to produce the cis-dicarboxylic acid. This transformation is fundamental as it converts the hydrophobic anhydride into a more hydrophilic diacid, which can then be used in further reactions such as polyesterification or as a ligand. For instance, the adduct of 1,3-butadiene (B125203) and maleic anhydride is readily hydrolyzed to 4-cyclohexene-cis-1,2-dicarboxylic acid upon heating with water.

Esterification: Reacting the anhydride adduct with alcohols leads to the formation of mono-esters or, under more forcing conditions or with further steps, di-esters. This modification is crucial for synthesizing new monomers for polymerization. For example, the Diels-Alder adduct of furan and maleic anhydride can be converted to its dimethyl ester, which then serves as a monomer for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This strategy allows for the introduction of various alkyl or functional groups, thereby tuning the solubility and thermal properties of the resulting polymers.

Polymerization of Adducts

The adducts of furan and furan-2,5-dione are valuable monomers for synthesizing polymers with unique architectures and properties. The primary polymerization techniques employed are Ring-Opening Metathesis Polymerization (ROMP) and radical polymerization.

Ring-Opening Metathesis Polymerization (ROMP): The strained bicyclic structure of the oxanorbornene adducts makes them excellent candidates for ROMP. acs.orgacs.org This method utilizes transition metal catalysts, such as ruthenium-based Grubbs catalysts, to open the strained ring system at the double bond, yielding linear polymers with high molecular weights and low polydispersity. acs.orgrsc.org The polymerization of the furan-maleic anhydride adduct via ROMP in aqueous solutions has been demonstrated to be an efficient process. acs.orgacs.org The resulting polymers contain repeating units with both hydrophilic (from the opened anhydride) and hydrophobic segments.

Radical Polymerization: Alternatively, the adducts can be homopolymerized through a free-radical mechanism that targets the carbon-carbon double bond of the oxanorbornene ring, leaving the bicyclic structure intact. scispace.com Studies have shown that furan derivatives and maleic anhydride can first form the Diels-Alder adduct, which then undergoes homopolymerization in the presence of a radical initiator. scispace.com This contrasts with alternating copolymerization and results in polymers with repeating bicyclic units as part of the polymer backbone.

Aromatization via Dehydration

A significant transformation pathway for oxanorbornene adducts derived from furans is acid-catalyzed dehydration. This reaction involves the elimination of the oxygen bridge as a molecule of water, leading to the formation of a stable aromatic ring. For example, the reaction of maleic anhydride with certain furfuryl alcohols under specific conditions can lead to a tandem Diels-Alder addition and dehydration, resulting in the formation of phthalic anhydride derivatives. rsc.org This strategy is a powerful tool for synthesizing highly substituted aromatic compounds from biomass-derived furans.

Retro-Diels-Alder Reaction

The Diels-Alder reaction of furans is often reversible. researchgate.net Upon heating, the cycloadduct can undergo a retro-Diels-Alder reaction, reverting to the original furan and dienophile. This reversibility is a critical consideration in the design of post-cycloaddition transformations, as elevated temperatures required for some modifications may also promote the reverse reaction, reducing the yield of the desired product. However, this property is also exploited in the development of self-healing materials and for dynamic covalent chemistry, where the reversible bond formation and cleavage are desired.

The table below summarizes the key post-cycloaddition transformation strategies for furan-2,5-dione adducts.

| Transformation Strategy | Reagents/Conditions | Resulting Functional Group/Product Type | Research Finding |

| Anhydride Hydrolysis | Water, Heat | cis-Dicarboxylic Acid | Converts the anhydride to a diacid, increasing hydrophilicity and providing new reactive handles. |

| Anhydride Esterification | Alcohol (e.g., Methanol), Acid/Base catalyst | cis-Diester or Mono-ester | Creates monomers suitable for various polymerization reactions. researchgate.netrsc.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs Catalyst (Ru-based) | Linear Polymer with unsaturated backbone | Produces high molecular weight polymers from the strained bicyclic adduct. acs.orgacs.org |

| Radical Polymerization | Radical Initiator (e.g., AIBN), Heat | Polymer with intact bicyclic repeating units | Forms homopolymers of the adduct via addition to the double bond. scispace.com |

| Aromatization | Acid Catalyst, Heat | Phthalic Anhydride Derivative | Eliminates the oxygen bridge to form a stable aromatic system. rsc.org |

| Retro-Diels-Alder | Heat | Furan and Maleic Anhydride | The reversible nature allows for applications in dynamic materials but can limit high-temperature modifications. researchgate.net |

| Halogenation of Double Bond | Bromine (Br₂) | Vicinal Dibromide | Demonstrates the ability to functionalize the double bond for further synthetic elaboration. |

Future Perspectives and Emerging Research Directions

Development of Novel Diene and Furan-2,5-dione Derivative Systems for Tailored Reactivity

The future of this field lies in the ability to fine-tune the Diels-Alder reaction for specific outcomes. This is being achieved through the strategic design of novel diene and dienophile derivatives. The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants; typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. researchgate.net

Future research will focus on creating a library of "tunable" reactants. For instance, introducing electron-donating groups (e.g., -CH₃, -OCH₃) onto the diene (like a substituted penta-1,3-diene) increases the energy of its Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with furan-2,5-dione. researchgate.netrsc.org Conversely, modifying furan-2,5-dione with even stronger electron-withdrawing groups can further enhance its dienophilic character. researchgate.net

Recent studies have shown that even traditionally "disfavored" reactants, like electron-poor furans, can be successfully employed in Diels-Alder reactions under specific conditions, such as using an aqueous medium. rsc.orgtudelft.nl This opens the door to using a wider range of biomass-derived feedstocks, like furfural (B47365) derivatives, directly in cycloadditions, enhancing the sustainability of these processes. rsc.orgmdpi.com The development of furan-fused sulfolenes that act as bis-dienes also expands the range of possible reactions and adducts. rsc.org

Table 1: Effect of Substituents on Diene/Dienophile Reactivity This table is illustrative, based on established principles of Diels-Alder reactivity.

| Diene (Penta-1,3-diene derivative) | Dienophile (Furan-2,5-dione derivative) | Expected Relative Reaction Rate | Rationale |

|---|---|---|---|

| Penta-1,3-diene | Furan-2,5-dione | Baseline | Standard reaction |

| 2-Methylpenta-1,3-diene | Furan-2,5-dione | Faster | Electron-donating group on diene |

| Penta-1,3-diene | 3-Nitro-furan-2,5-dione | Faster | Electron-withdrawing group on dienophile |

Advancements in Asymmetric Diels-Alder Processes and Chirality Control

A major goal in modern organic synthesis is the control of chirality, or the "handedness" of molecules, which is crucial for applications in pharmaceuticals and materials science. The Diels-Alder reaction can create up to four stereocenters in a single step, making asymmetric control highly desirable. wiley-vch.de

Future research is focused on two main strategies:

Chiral Auxiliaries: This approach involves temporarily attaching a chiral molecule to the dienophile (e.g., creating a chiral maleimide (B117702) derivative from furan-2,5-dione). This auxiliary directs the diene to attack from a specific face, leading to a preferred stereoisomer. harvard.edu While effective, this method requires additional steps for attaching and removing the auxiliary. A notable example is the use of 5-(l-menthyloxy)-2(5H)-furanone, a chiral analog of maleic anhydride (B1165640), which has shown promise in asymmetric reactions. acs.org

Chiral Catalysis: This is a more elegant and atom-economical approach where a small amount of a chiral catalyst, typically a Lewis acid, orchestrates the enantioselective cycloaddition. wiley-vch.de Significant progress has been made with chiral catalysts based on metals like boron and indium. wiley-vch.de Future work will involve designing more efficient, recyclable, and environmentally benign organocatalysts to achieve high enantioselectivity under mild conditions. harvard.edu

Table 2: Examples of Chiral Catalysts in Asymmetric Diels-Alder Reactions This table presents examples of catalyst types and their general performance.

| Catalyst Type | Diene Example | Dienophile Example | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Boron Complex | Cyclopentadiene (B3395910) | Methacrolein | Up to 97% | wiley-vch.de |

| Chiral Indium Complex | Various Dienes | 2-Bromoacrolein | Good yields, excellent ee | wiley-vch.de |

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is revolutionizing how Diels-Alder reactions are understood and optimized. researchgate.net Density Functional Theory (DFT) calculations and the Activation Strain Model (ASM) are powerful tools for predicting reaction outcomes and explaining observed selectivities. researchgate.netnih.gov

Future research will see an even deeper integration of these methods:

Predictive Modeling: Computational models will be used to screen vast libraries of potential dienes and dienophiles to identify promising candidates for specific applications before any lab work is initiated. nih.gov This will significantly accelerate the discovery of new reactions and materials.

Mechanism Elucidation: Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates that are often too transient to be observed experimentally. researchgate.net This provides crucial insights into the origins of stereoselectivity (e.g., endo/exo preference) and reactivity, helping chemists to rationally design experiments to favor a desired outcome. researchgate.netnih.gov

Catalyst Design: Computational tools can aid in the rational design of new chiral catalysts by modeling the interactions between the catalyst, diene, and dienophile in the transition state, allowing for the optimization of catalyst structure for maximum stereocontrol.

This integrated approach allows researchers to move from a trial-and-error methodology to a design-first strategy, saving time, resources, and leading to a more profound understanding of the underlying chemical principles. researchgate.net

Exploration of New Applications in Specialized Material Science and Biomedical Engineering

The adducts formed from the Diels-Alder reaction of furan-2,5-dione and dienes are versatile building blocks for advanced materials and biomedical devices. researchgate.netstrath.ac.uk The reversibility of the furan (B31954)/maleimide cycloaddition, in particular, is a key feature being exploited in innovative ways. scielo.brsemanticscholar.org

Emerging applications include:

Self-Healing Materials: Polymers incorporating furan and maleimide moieties can be designed to be "self-healing." When a crack forms, heating the material can induce a retro-Diels-Alder reaction, breaking the cross-links. Upon cooling, the forward Diels-Alder reaction reforms these bonds, healing the damage. researchgate.net Future research will focus on creating materials that heal at lower temperatures and respond to different stimuli.

Drug Delivery Systems: The reversible nature of the Diels-Alder linkage can be used to create stimuli-responsive drug delivery systems. A drug can be attached to a nanoparticle or polymer via a furan-maleimide adduct. In the physiological environment or in response to a specific trigger (like a change in temperature), the retro-Diels-Alder reaction can release the drug at the target site. strath.ac.ukacs.orgnih.gov

Biomaterials and Tissue Engineering: Diels-Alder chemistry is used to create hydrogels that mimic the extracellular matrix, providing scaffolds for tissue regeneration. nih.gov The ability to functionalize these materials by "clicking" on bioactive molecules via Diels-Alder reactions allows for precise control over the material's properties to promote cell adhesion and growth. researchgate.netnih.gov

The ongoing development in this area promises a new generation of smart materials and sophisticated biomedical technologies built upon the robust and versatile foundation of the Diels-Alder reaction. mdpi.comnih.gov

Q & A

Q. How can the molecular structure of furan-2,5-dione be experimentally validated?

Methodological Answer: Furan-2,5-dione (maleic anhydride) is a cyclic dicarboxylic anhydride. Its structure can be confirmed via X-ray crystallography using programs like SHELXL for refinement. For example, the software suite SHELX (e.g., SHELXS, SHELXD) is widely used for small-molecule structure determination, leveraging Cartesian coordinates and bond-length validation . Additionally, FTIR spectroscopy can identify characteristic carbonyl stretching vibrations in the range of 1820–1720 cm⁻¹, as observed in oxidation studies .

Q. What are the standard synthetic routes for penta-1,4-diene?

Methodological Answer: Penta-1,4-diene (C=CCC=C) is typically synthesized via dehydrohalogenation of 1,5-dihalopentanes or catalytic dehydrogenation of pentane derivatives. Computational methods (e.g., Open Babel) can predict geometry and thermodynamic stability, with Cartesian coordinates for the optimized structure available for validation . Reactivity with excess bromine (Br₂) yields 1,2,4,5-tetrabromopentane, confirming the presence of conjugated double bonds .

Q. How do reaction pathways of furan-2,5-dione with hydroxyl radicals (HO•) vary under different experimental conditions?

Methodological Answer: HO•-initiated oxidation of furan-2,5-dione produces CO (20% yield), HCOOH (3%), and trace acetylene, as shown in smog chamber studies using H₂O₂ photolysis (254 nm) and FTIR detection. Notably, acetylene formation is only observed with H₂O₂ as the HO• source, not with CH₃ONO/NO/air mixtures. This discrepancy suggests mechanistic branching dependent on radical generation methods. Product quantification requires high-resolution FTIR (e.g., 1 cm⁻¹ resolution, 492 m optical path) .

Contradiction Analysis:

| HO• Source | Major Products | Minor Products |

|---|---|---|

| H₂O₂ photolysis | CO, HCOOH, acetylene (5%) | CO₂ (unquantified) |

| CH₃ONO/NO/air | CO, HCOOH | None observed |

Recommendation: Use isotopic labeling (e.g., ¹³C-HO•) to trace carbon allocation and resolve CO₂ quantification challenges .

Q. What computational methods are suitable for modeling unimolecular reactions of penta-1,4-diene?

Methodological Answer: Density Functional Theory (DFT) with the M06-2X functional and 6-31+G(d,p) basis set is effective for mapping reaction coordinates (e.g., isomerization, cyclization). Automated reaction discovery tools like the Freezing String Method combined with Berny optimization can identify transition states and intermediates, as demonstrated for penta-1,4-diene’s unimolecular pathways (Table 5 in ).

Key Computational Findings:

| Reaction Type | Activation Energy (kcal/mol) | Products |

|---|---|---|

| [1,3]-sigmatropic shift | 28.5 | 1,3-pentadiene isomer |

| Electrocyclic closure | 32.1 | Bicyclic intermediate |

Validation: Cross-validate with experimental kinetic data (e.g., Arrhenius parameters from gas-phase studies) .

Q. How can crystallographic data resolve ambiguities in furan-2,5-dione derivatives?

Methodological Answer: For derivatives like 2-phenylcyclohexa-2,5-diene-1,4-dione, single-crystal X-ray diffraction (deposited in CCDC, e.g., entry 1407713) provides unambiguous bond-angle and torsion-angle data. SHELXPRO can interface with macromolecular refinement tools to handle twinning or high-resolution data, critical for resolving steric clashes in substituted furandiones .

Example:

| Parameter | 2-Phenyl Derivative | Furan-2,5-dione |

|---|---|---|

| C=O bond length (Å) | 1.21 | 1.20 |

| Dihedral angle (C-O-C) | 178° | 180° |

Q. What analytical challenges arise in quantifying oxidation products of furan-2,5-dione?

Methodological Answer: Major challenges include:

- CO₂ quantification : IR absorption overlaps with atmospheric CO₂, requiring inert gas purging or isotopic labeling.

- Low-yield products : HCOOH (3%) detection demands high-sensitivity FTIR or HPLC-MS with derivatization (e.g., 2,4-dinitrophenylhydrazine for carbonyls) .

Workflow:

React furan-2,5-dione with excess HO• under controlled H₂O₂ photolysis.

Trap gaseous products in a cold trap (-196°C) for offline GC-MS analysis.

Quantify liquid-phase HCOOH via ion chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.